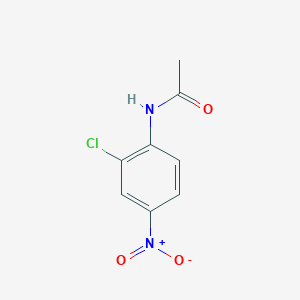

N-(2-chloro-4-nitrophenyl)acetamide

Description

The exact mass of the compound N-(2-chloro-4-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-chloro-4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFVRHMRZVHVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278578 | |

| Record name | N-(2-chloro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-87-8 | |

| Record name | N-(2-Chloro-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-4-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2'-chloro-4'-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-chloro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-chloro-2-nitrophenyl)acetamide (CAS No. 881-51-6). Intended for researchers, scientists, and professionals in drug development, this document delves into the essential chemical and physical characteristics that govern the behavior of this compound. The guide covers key parameters including molecular structure, melting point, solubility, partition coefficient (logP), and acidity constant (pKa), alongside available spectral data. Where experimental data is not available, high-quality predicted values are provided with clear notation. Furthermore, this guide outlines the fundamental experimental protocols for determining these properties, offering a robust framework for laboratory validation and application. The synthesis of N-(4-chloro-2-nitrophenyl)acetamide is also discussed to provide a complete profile of this compound.

Introduction

N-(4-chloro-2-nitrophenyl)acetamide is a substituted aromatic amide of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nitro group and a chlorine atom on the phenyl ring, imparts specific electronic and steric properties that influence its reactivity, bioavailability, and potential as a synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry, materials science, and organic synthesis. This guide aims to consolidate the available data on N-(4-chloro-2-nitrophenyl)acetamide, providing a reliable resource for scientists and researchers.

It is crucial to distinguish N-(4-chloro-2-nitrophenyl)acetamide (CAS 881-51-6) from its isomer, 2-chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2), as their distinct structural arrangements lead to significantly different physical and chemical properties. This guide focuses exclusively on the former.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

-

IUPAC Name: N-(4-chloro-2-nitrophenyl)acetamide[1]

-

Molecular Formula: C₈H₇ClN₂O₃[2]

-

Molecular Weight: 214.61 g/mol [2]

-

Canonical SMILES: CC(=O)NC1=C(C=C(C=C1)Cl)[O-][1]

-

InChI Key: QWDUNBOWGVRUCG-UHFFFAOYSA-N[1]

The molecular structure of N-(4-chloro-2-nitrophenyl)acetamide is presented below:

Caption: 2D structure of N-(4-chloro-2-nitrophenyl)acetamide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems. The following table summarizes the key properties of N-(4-chloro-2-nitrophenyl)acetamide.

| Property | Value | Source | Notes |

| Melting Point | 98 °C | [2][3] | Experimental value. |

| Boiling Point | ~373 - 399 °C | [3] | Predicted value for a related isomer. Experimental data not available. |

| Water Solubility | Low (Predicted) | [3] | Quantitative experimental data not available. Expected to be poorly soluble in water due to the aromatic ring and chloro-substituent. |

| logP (Octanol-Water Partition Coefficient) | 1.8 | [1] | Predicted value (XLogP3). Indicates moderate lipophilicity. |

| pKa | Not Available | Experimental data not available. The amide proton is weakly acidic (pKa typically > 15), and the nitro group is electron-withdrawing. | |

| Appearance | White solid | [4] | As reported in a synthesis study. |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for N-(4-chloro-2-nitrophenyl)acetamide have been reported in a study by the Royal Society of Chemistry.[4]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.25 (s, 1H, NH), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), 2.29 (s, 3H, CH₃).[4]

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.0 (C=O), 136.3, 135.9, 133.5, 128.3, 125.3, 123.4 (Aromatic C), 25.6 (CH₃).[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Synthesis

N-(4-chloro-2-nitrophenyl)acetamide is typically synthesized via the acetylation of 4-chloro-2-nitroaniline.

Caption: General synthesis workflow for N-(4-chloro-2-nitrophenyl)acetamide.

A general procedure involves dissolving 4-chloro-2-nitroaniline in a suitable solvent, such as glacial acetic acid, and then adding the acetylating agent (e.g., acetic anhydride or acetyl chloride), often in the presence of a catalyst or base.[4] The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion. The product can then be isolated by precipitation and purified by recrystallization.

Experimental Methodologies for Physicochemical Profiling

This section outlines standard experimental protocols for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered N-(4-chloro-2-nitrophenyl)acetamide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for melting point determination.

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability.

Protocol: Shake-Flask Method for Solubility

-

Preparation: An excess amount of N-(4-chloro-2-nitrophenyl)acetamide is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method for logP

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for logD) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of N-(4-chloro-2-nitrophenyl)acetamide is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase.

-

Equilibration: The biphasic mixture is shaken for a period to allow for partitioning equilibrium to be established.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined analytically.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa) Determination

The pKa value provides insight into the ionization state of a compound at different pH values.

Protocol: Potentiometric Titration for pKa

-

Solution Preparation: A solution of N-(4-chloro-2-nitrophenyl)acetamide of known concentration is prepared in a suitable solvent system (often a co-solvent with water).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Conclusion

This technical guide has provided a detailed summary of the known physicochemical properties of N-(4-chloro-2-nitrophenyl)acetamide. While experimental data for some key parameters are available, further experimental determination of properties such as boiling point, quantitative solubility, pKa, and logP would be beneficial for a more complete characterization of this compound. The provided methodologies offer a framework for obtaining these valuable data points. It is hoped that this guide will serve as a useful resource for researchers working with N-(4-chloro-2-nitrophenyl)acetamide.

References

-

PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.[Link]

-

PubChem. N-(4-chloro-2-nitrophenyl)acetamide.[Link]

-

U.S. Environmental Protection Agency (EPA). N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties.[Link]

-

ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide.[Link]

-

Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.[Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.[Link]

-

Stenutz. N-(4-chloro-2-nitrophenyl)acetamide.[Link]

Sources

N-(2-chloro-4-nitrophenyl)acetamide CAS number and molecular structure

An In-Depth Technical Guide to N-(2-chloro-4-nitrophenyl)acetamide

Executive Summary: This guide provides a comprehensive technical overview of N-(2-chloro-4-nitrophenyl)acetamide, a substituted aromatic amide of significant interest in synthetic and medicinal chemistry. Due to the specificity of its isomeric form, publicly available data for this exact compound is limited. Therefore, this document establishes the precise chemical identity of N-(2-chloro-4-nitrophenyl)acetamide and leverages field-proven data from its closely related and more extensively documented isomers to provide a robust framework for its synthesis, properties, and potential applications. By explaining the causality behind experimental design and analytical interpretation, this guide serves as an essential resource for researchers, scientists, and drug development professionals navigating the complexities of substituted anilides.

The precise arrangement of substituents on the phenyl ring is critical to the chemical behavior and identity of a molecule. The topic of this guide, N-(2-chloro-4-nitrophenyl)acetamide, must be carefully distinguished from its common isomers to ensure accuracy in experimental design and material sourcing.

Structural Elucidation of N-(2-chloro-4-nitrophenyl)acetamide

The designated compound features an acetamide group connected to a phenyl ring which is substituted with a chlorine atom at position 2 and a nitro group at position 4.

-

IUPAC Name: N-(2-chloro-4-nitrophenyl)acetamide

-

Molecular Formula: C₈H₇ClN₂O₃

-

Molecular Weight: 214.61 g/mol

-

CAS Number: A unique CAS number for this specific isomer is not prominently available in common chemical databases, underscoring the need for careful characterization upon synthesis.

Comparative Analysis of Key Isomers

Confusion can arise from similarly named compounds. The two most common, well-documented isomers are:

-

2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2): The chlorine atom is on the acetyl group, not the phenyl ring.[1][2]

-

N-(4-Chloro-2-nitrophenyl)acetamide (CAS: 881-51-6): The positions of the chloro and nitro groups on the phenyl ring are swapped.[3]

The structural differences are visualized below.

Sources

- 1. 2-Chloro-N-(4-nitrophenyl)acetamide | 17329-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 17329-87-2 CAS MSDS (N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Synthesis of N-(2-chloro-4-nitrophenyl)acetamide from p-Nitroaniline

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for producing N-(2-chloro-4-nitrophenyl)acetamide, a valuable chemical intermediate, starting from p-nitroaniline. The document elucidates the strategic two-step synthesis involving electrophilic chlorination followed by N-acetylation. It combines theoretical principles, including reaction mechanisms and regioselectivity, with detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and professionals in drug development, offering the necessary insights for successful laboratory synthesis, purification, and characterization of the target compound, while emphasizing critical safety protocols.

Introduction and Strategic Overview

N-(2-chloro-4-nitrophenyl)acetamide is an important intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. Its structure, featuring a chlorinated and nitrated phenyl ring coupled with an acetamide group, provides multiple sites for further chemical modification.

The synthesis from p-nitroaniline is most effectively achieved through a two-step process. This strategy leverages the powerful directing effects of the functional groups on the starting material to ensure the desired regiochemistry.

The chosen synthetic pathway is as follows:

-

Electrophilic Aromatic Chlorination: p-Nitroaniline is first chlorinated to yield the intermediate, 2-chloro-4-nitroaniline. The reaction's regioselectivity is controlled by the potent ortho-, para-directing amino group.

-

N-Acetylation: The amino group of the 2-chloro-4-nitroaniline intermediate is then acetylated to form the final product, N-(2-chloro-4-nitrophenyl)acetamide.

This sequence is strategically superior to the reverse (acetylation followed by chlorination). The free amino group in p-nitroaniline is a strong activating group, facilitating the electrophilic chlorination under relatively mild conditions. Protecting it as an acetamide first would decrease its activating strength, potentially requiring harsher conditions for the subsequent chlorination step.

Overall Synthetic Workflow

Below is a visualization of the complete synthetic process, from the initial reactant to the final product.

Caption: Synthetic workflow for N-(2-chloro-4-nitrophenyl)acetamide.

Step 1: Electrophilic Chlorination of p-Nitroaniline

Mechanistic Rationale

The chlorination of p-nitroaniline is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the interplay of the two substituents on the benzene ring: the amino (-NH₂) group and the nitro (-NO₂) group.

-

Amino (-NH₂) Group: This is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance.

-

Nitro (-NO₂) Group: This is a strong deactivating group and is meta-directing because it withdraws electron density from the ring.

The activating, directing effect of the amino group overwhelmingly dominates the deactivating effect of the nitro group.[1] Since the position para to the amino group is already occupied by the nitro group, the incoming electrophile (Cl⁺) is directed to the ortho positions. This results in the selective formation of 2-chloro-4-nitroaniline. The reaction is typically performed in an acidic medium, such as hydrochloric acid, which protonates the aniline to form the anilinium ion. While the -NH₃⁺ group is deactivating, a small equilibrium concentration of the free amine remains, which is sufficiently reactive to undergo chlorination.

Experimental Protocol

This protocol is adapted from established industrial processes for the chlorination of p-nitroaniline.[2]

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Water (deionized)

-

Chlorine (Cl₂) gas

-

Ice

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

-

Ice-salt bath.

-

Gas cylinder with a regulator for chlorine.

-

Buchner funnel and vacuum flask.

Procedure:

-

Prepare an 8-11% aqueous solution of hydrochloric acid. For example, add 100g of concentrated HCl to 250g of water.

-

In the three-neck flask, suspend 20g of p-nitroaniline in 200g of the prepared dilute HCl solution.

-

Cool the stirred suspension to a temperature between -10 °C and 0 °C using an ice-salt bath.

-

Begin bubbling chlorine gas slowly into the suspension through the gas inlet tube. The molar ratio of p-nitroaniline to chlorine should be approximately 1:1 to 1:1.1.[2]

-

Maintain the temperature of the reaction mixture between -10 °C and 0 °C throughout the addition of chlorine gas. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of p-nitroaniline), continue to stir the mixture at the same temperature for an additional hour.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the resulting yellow solid, 2-chloro-4-nitroaniline, in a vacuum oven.

Step 2: N-Acetylation of 2-chloro-4-nitroaniline

Mechanistic Rationale

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-chloro-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent loss of a proton and a leaving group (acetate ion) results in the formation of the stable amide product. This is a standard and highly efficient method for converting primary aromatic amines to their corresponding acetamides.[3]

Experimental Protocol

This is a general procedure for the acetylation of anilines, adapted for this specific substrate.[4]

Materials:

-

2-chloro-4-nitroaniline (from Step 1)

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

Equipment:

-

Round-bottom flask with a reflux condenser.

-

Heating mantle or oil bath.

-

Stir bar and magnetic stir plate.

-

Beaker for precipitation.

-

Buchner funnel and vacuum flask.

Procedure:

-

Place the dried 2-chloro-4-nitroaniline (e.g., 10g, 1 equivalent) into the round-bottom flask.

-

Add a slight excess of acetic anhydride (e.g., 1.1 equivalents). Glacial acetic acid can be added as a solvent if needed to ensure proper mixing.

-

Gently heat the mixture under reflux with stirring for 1-2 hours. Monitor the reaction's completion by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing a large volume of cold water or ice to precipitate the product. This also hydrolyzes any excess acetic anhydride.

-

Stir the resulting suspension for about 20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water.

-

Dry the crude N-(2-chloro-4-nitrophenyl)acetamide.

Purification and Characterization

Purification

The crude product from Step 2 can be purified by recrystallization. A binary solvent system, such as ethanol and water, is often effective for N-aryl acetamides.[5]

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Characterization

The identity and purity of the final product, N-(2-chloro-4-nitrophenyl)acetamide, should be confirmed using modern analytical techniques.

-

Melting Point: A sharp melting point range indicates high purity.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include:

-

~3250-3300 cm⁻¹ (N-H stretch)

-

~1670-1690 cm⁻¹ (C=O stretch, Amide I band)

-

~1530-1550 cm⁻¹ (N-H bend, Amide II band)

-

~1500-1520 cm⁻¹ and ~1340-1360 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group)

-

-

¹H NMR Spectroscopy: The expected proton NMR spectrum would show:

-

A singlet around δ 2.2-2.3 ppm (3H, -COCH₃).

-

A singlet for the amide proton (-NH) at higher chemical shift (δ ~9-10 ppm).

-

Three protons in the aromatic region (δ ~7.5-8.5 ppm) exhibiting a complex splitting pattern (likely an ABC spin system).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. For C₈H₇ClN₂O₃, the expected molecular weight is ~214.6 g/mol .

Quantitative Data Summary

The following table provides an example of reagent quantities for the described synthesis. Yields are estimates and will vary based on experimental conditions and technique.

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Reagent | Amount | Temp (°C) | Est. Yield (%) |

| 1 | p-Nitroaniline | 138.12 | 20.0 | 0.145 | Cl₂ gas | ~1.1 eq | -10 to 0 | ~90-98[2] |

| 2 | 2-chloro-4-nitroaniline | 172.57 | 23.5 (Theor.) | 0.136 | Acetic Anhydride | ~1.1 eq | Reflux | ~90-95 |

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

p-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen and can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[6][7] Handle with extreme caution.

-

Chlorine Gas: Highly toxic and corrosive to the respiratory tract. Exposure can cause severe lung damage. A proper gas handling system is required.

-

Hydrochloric Acid: Corrosive and can cause severe skin and eye burns.

-

Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts with water to produce acetic acid.

All chemical waste must be disposed of in accordance with institutional and local regulations.

References

- PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Accessed February 13, 2026.

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Accessed February 13, 2026.

- Osunstate. Chlorination Of Meta-Nitroaniline: A Comprehensive Guide. Accessed February 13, 2026.

- Google Patents. CN101343232A - Preparation method of o-chloro-p-nitroaniline. Accessed February 13, 2026.

- Google Patents. CN111620785A - Continuous chlorination method of nitroaniline. Accessed February 13, 2026.

- ACS Publications. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N | ACS Omega. Accessed February 13, 2026.

- Echemi. What is the preparation of p nitroaniline? Learn more. Accessed February 13, 2026.

- Goodpricepharmacy. Chlorination Of Meta-Nitroaniline: A Detailed Overview. Accessed February 13, 2026.

- Royal Society of Chemistry. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Accessed February 13, 2026.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-Chloro-4-nitroaniline. Accessed February 13, 2026.

- Royal Society of Chemistry Publishing. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Accessed February 13, 2026.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Accessed February 13, 2026.

- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Accessed February 13, 2026.

- NIST WebBook. Acetanilide, 2-chloro-4'-nitro-. Accessed February 13, 2026.

- Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Accessed February 13, 2026.

- CAMEO Chemicals - NOAA. P-NITROANILINE, [SOLID]. Accessed February 13, 2026.

- Fisher Scientific. SAFETY DATA SHEET - p-Nitroaniline. Accessed February 13, 2026.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Nitroaniline. Accessed February 13, 2026.

- Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Accessed February 13, 2026.

- PubChem. N-(4-chloro-2-nitrophenyl)acetamide. Accessed February 13, 2026.

- NJ.gov. p-NITROANILINE HAZARD SUMMARY. Accessed February 13, 2026.

- SIELC Technologies. Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Accessed February 13, 2026.

- Spectrabase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Accessed February 13, 2026.

- Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Accessed February 13, 2026.

- Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Accessed February 13, 2026.

- ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. Accessed February 13, 2026.

- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Accessed February 13, 2026.

- PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Accessed February 13, 2026.

Sources

- 1. Chlorination Of Meta-Nitroaniline: A Detailed Overview [uat.goodpricepharmacy.com.au]

- 2. CN101343232A - Preparation method of o-chloro-p-nitroaniline - Google Patents [patents.google.com]

- 3. books.rsc.org [books.rsc.org]

- 4. magritek.com [magritek.com]

- 5. jcbsc.org [jcbsc.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. nj.gov [nj.gov]

Solubility of N-(2-chloro-4-nitrophenyl)acetamide in Common Organic Solvents: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of N-(2-chloro-4-nitrophenyl)acetamide (CAS: 17329-87-2), a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Unlike its parent compound, 4-nitroacetanilide, the introduction of an ortho-chlorine atom significantly alters its crystal lattice energy, melting point (~159°C), and solvation thermodynamics.

This document moves beyond static data points to establish a process-development framework . It details the solvent compatibility profile, thermodynamic modeling approaches, and a validated protocol for generating precise solubility curves—essential for designing robust crystallization and purification workflows.

Chemical Identity & Structural Impact[1][2]

The solubility behavior of N-(2-chloro-4-nitrophenyl)acetamide is governed by the interplay between its polar amide/nitro groups and the lipophilic chlorine substituent.

| Property | Specification | Impact on Solubility |

| IUPAC Name | N-(2-chloro-4-nitrophenyl)acetamide | — |

| Common Name | 2-chloro-4-nitroacetanilide | — |

| CAS Number | 17329-87-2 | — |

| Molecular Weight | 214.61 g/mol | Moderate MW facilitates dissolution in small organic molecules. |

| Melting Point | ~159.1°C (Experimental) | Significantly lower than 4-nitroacetanilide (~215°C), indicating lower lattice energy and generally higher solubility in organic solvents. |

| H-Bond Donors | 1 (Amide NH) | Facilitates solubility in protic solvents (Ethanol, Methanol). |

| H-Bond Acceptors | 3 (Amide O, Nitro O) | Facilitates solubility in aprotic polar solvents (Acetone, DMF). |

Solubility Profile & Solvent Compatibility

Based on structural analysis and industrial purification protocols, the compound exhibits a "Polar-Aprotic Preferred" solubility profile, with significant temperature dependence in protic solvents.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (High at Reflux) | Primary choice for recrystallization. The amide H-bonds with the solvent; steep solubility curve allows high recovery upon cooling. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | High | Dipole-dipole interactions dominate. Excellent for initial dissolution but poor for crystallization yield (too soluble). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies due to the chlorine substituent on the phenyl ring. |

| Non-Polar | Hexane, Heptane, Toluene | Low / Insoluble | Lack of H-bonding capability makes these excellent anti-solvents to force precipitation. |

| Aqueous | Water | Very Low | Hydrophobic aromatic ring dominates. Solubility increases slightly at high pH (hydrolysis risk) or high T. |

Comparative Isomer Solubility

A critical aspect of process design is separating the target from its isomers (e.g., 2-chloro-6-nitroacetanilide).

-

Target (2-chloro-4-nitro): Higher solubility in ethanol/water mixtures.

-

Impurity (2-chloro-6-nitro): Lower solubility due to intramolecular H-bonding (between NH and ortho-nitro), which reduces interaction with the solvent.

-

Process Implication: Filtration of the hot ethanolic solution often removes the less soluble 2,6-isomer as a solid, while the target remains in solution until cooling.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity variations affect saturation points, relying on literature values is insufficient for GMP processes. Use this self-validating protocol to generate a specific solubility curve.

Workflow Visualization

Figure 1: Step-by-step workflow for gravimetric solubility determination, emphasizing temperature control during filtration to prevent premature crystallization.

Step-by-Step Methodology

-

Preparation: Add N-(2-chloro-4-nitrophenyl)acetamide in excess to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (

) for 24 hours. Ensure solid phase is always present. -

Sampling (The Critical Step):

-

Pre-heat a glass syringe and a 0.45 µm PTFE filter to the exact temperature of the solution. Reasoning: If the filter is cold, the saturated solution will crystallize inside the pore, skewing results.

-

Withdraw 5 mL of supernatant.

-

-

Gravimetric Analysis:

-

Weigh the liquid aliquot immediately (

). -

Evaporate solvent under vacuum/nitrogen stream.

-

Dry residue at 50°C (well below MP) to constant weight (

).

-

-

Calculation:

Where

Thermodynamic Modeling & Analysis

Once experimental data is gathered, it must be modeled to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for this compound class.

The Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis (

-

Enthalpy (

): Positive value expected (Endothermic). Indicates solubility increases with temperature. -

Entropy (

): Positive value expected. Reflects the disordering of the crystal lattice upon dissolution. -

Gibbs Free Energy (

):

Process Insight: If

Application: Purification Process Design

The solubility difference between N-(2-chloro-4-nitrophenyl)acetamide and its impurities drives the purification strategy.

Solvent System Selection

-

Primary Solvent: Ethanol (95%).

-

Anti-Solvent: Water.[1]

-

Rationale: The compound is soluble in hot ethanol but sparingly soluble in water. The 2-chloro-6-nitro isomer is less soluble in ethanol.

Crystallization Logic

Figure 2: Purification workflow leveraging the differential solubility of the target compound versus its isomers in ethanol.

References

-

Chemical Identity & Properties

-

Chemchart. 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2) - Chemical Safety, Models, Suppliers. Retrieved from

-

PubChem.[2] N-(4-chloro-2-nitrophenyl)acetamide Compound Summary. Retrieved from

-

-

Synthetic Context & Isomer Solubility

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.

Sources

The Strategic Utility of N-(2-chloro-4-nitrophenyl)acetamide in Modern Organic Synthesis: A Technical Guide

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic chemistry, the pursuit of efficient and versatile synthetic intermediates is paramount to the successful development of novel therapeutics and functional materials. Among these crucial building blocks, N-(2-chloro-4-nitrophenyl)acetamide has emerged as a compound of significant interest. Its unique structural features—a reactive chloroacetamide moiety, an electron-withdrawing nitro group, and a sterically influential ortho-chloro substituent—render it a highly adaptable precursor for a variety of complex molecular architectures. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to provide an in-depth exploration of the synthesis, properties, and strategic applications of N-(2-chloro-4-nitrophenyl)acetamide, moving beyond a mere recitation of protocols to offer insights into the causality behind its synthetic utility.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of N-(2-chloro-4-nitrophenyl)acetamide is fundamental to its effective application in synthesis. The presence of both chloro and nitro groups on the phenyl ring significantly influences its reactivity and solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₃ | [N/A] |

| Molecular Weight | 214.61 g/mol | [N/A] |

| Appearance | Yellowish solid | [1] |

| Melting Point | 183-185 °C | [N/A] |

| Solubility | Soluble in ethyl acetate and other common organic solvents. | [N/A] |

Spectroscopic Data:

The structural integrity of synthesized N-(2-chloro-4-nitrophenyl)acetamide must be rigorously confirmed. The following table summarizes key spectroscopic data.

| Technique | Key Features and Chemical Shifts (δ) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.25 (s, 1H, NH), 8.77 (d, J = 9.1 Hz, 1H, Ar-H), 8.19 (s, 1H, Ar-H), 7.59 (d, J = 11.2 Hz, 1H, Ar-H), 2.29 (s, 3H, CH₃).[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6.[2] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-O stretching (nitro group). |

Synthesis of N-(2-chloro-4-nitrophenyl)acetamide: A Validated Protocol

The most direct and widely employed method for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide involves the acylation of 2-chloro-4-nitroaniline with chloroacetyl chloride. This electrophilic substitution reaction at the amine nitrogen is generally high-yielding and proceeds under straightforward conditions.

Experimental Protocol: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide

Materials:

-

2-chloro-4-nitroaniline

-

Chloroacetyl chloride

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 2-chloro-4-nitroaniline in a suitable solvent (e.g., ethyl acetate or under solvent-free conditions), add chloroacetyl chloride dropwise at room temperature.

-

The reaction mixture is then heated to reflux for a period of 1-2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine to remove any unreacted starting materials and inorganic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N-(2-chloro-4-nitrophenyl)acetamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.

N-(2-chloro-4-nitrophenyl)acetamide in Pharmaceutical Synthesis

The strategic placement of reactive functional groups makes N-(2-chloro-4-nitrophenyl)acetamide a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Nintedanib

Nintedanib is a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. A key step in its synthesis involves a methylated derivative of N-(2-chloro-4-nitrophenyl)acetamide.[3][4]

The synthesis begins with the methylation of the amide nitrogen of N-(2-chloro-4-nitrophenyl)acetamide to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. This is typically achieved using a methylating agent such as dimethyl sulfate in the presence of a base.[3] The resulting intermediate possesses a reactive chloro group that can be displaced by a nucleophile. In a subsequent step, this intermediate is reacted with N-methylpiperazine to introduce the side chain required for the final Nintedanib structure.[5]

Precursor for Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors

Maternal embryonic leucine zipper kinase (MELK) has been identified as a promising target in oncology, particularly for triple-negative breast cancer.[6] The intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, also serves as a crucial building block in the synthesis of potent MELK inhibitors.[6][7] The chloroacetamide moiety provides a reactive handle for the introduction of various functionalities through nucleophilic substitution, allowing for the exploration of structure-activity relationships in the development of these targeted therapies.

Application in Heterocyclic Synthesis: The Gateway to Thiazoles

The chloroacetamide functionality of N-(2-chloro-4-nitrophenyl)acetamide makes it an excellent substrate for the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[8][9] This reaction involves the condensation of an α-haloketone (or a related electrophile) with a thioamide.

In this context, N-(2-chloro-4-nitrophenyl)acetamide acts as the α-halo-carbonyl equivalent. The reaction with a thioamide, such as thiourea, proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to afford a 2-aminothiazole derivative. The electron-withdrawing nature of the 2-chloro-4-nitrophenyl group can influence the reactivity of the chloroacetamide moiety and the subsequent cyclization step.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(2-chloro-4-nitrophenyl)acetamide and its derivatives.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. [N/A]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water and consult a physician.

-

Conclusion and Future Outlook

N-(2-chloro-4-nitrophenyl)acetamide is a testament to the power of strategically functionalized intermediates in modern organic synthesis. Its utility in the construction of high-value molecules, including pharmaceuticals like Nintedanib and novel kinase inhibitors, underscores its importance. Furthermore, its application in classic heterocyclic syntheses, such as the Hantzsch thiazole synthesis, highlights its versatility. As the demand for complex and diverse molecular architectures continues to grow, it is anticipated that the strategic application of N-(2-chloro-4-nitrophenyl)acetamide and its derivatives will continue to expand, opening new avenues for innovation in drug discovery and materials science.

References

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.

- [This cit

-

An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib - IJIRT. Available at: [Link]

-

Thiazole - Wikipedia. Available at: [Link]

- [This cit

-

An Improved Process for the Synthesis of Nintedanib Esylate | Figshare. Available at: [Link]

- [This cit

- [This cit

-

synthesis of thiazoles - YouTube. Available at: [Link]

- [This cit

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. Available at: [Link]

- [This cit

- [This cit

- [This cit

- [This cit

-

Discovery, characterization, and application of novel MELK inhibitors to investigate the role of MELK in triple negative breast cancer - The University of Texas at Austin. Available at: [Link]

- [This cit

- [This cit

-

(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. Available at: [Link]

- [This cit

- [This cit

- [This cit

- [This cit

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. ijirt.org [ijirt.org]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. caymanchem.com [caymanchem.com]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Potential applications of N-(2-chloro-4-nitrophenyl)acetamide in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of N-(2-chloro-4-nitrophenyl)acetamide

Executive Summary

N-(2-chloro-4-nitrophenyl)acetamide (also known as 2-chloro-4-nitroacetanilide) represents a critical "junction molecule" in medicinal organic chemistry. While often overshadowed by its final pharmaceutical derivatives, this compound serves as the linchpin in the regioselective synthesis of 2-chloro-4-nitroaniline , a pharmacophore essential for the production of the anthelmintic and anti-neoplastic agent Niclosamide , as well as various disperse azo dyes.

This guide moves beyond standard catalog descriptions to analyze the compound’s role as a directing scaffold . By leveraging the acetamido group’s steric and electronic properties, chemists can achieve substitution patterns on the benzene ring that are otherwise difficult to access via direct electrophilic aromatic substitution of free anilines or nitrobenzenes.

Chemical Profile & Structural Logic

The utility of N-(2-chloro-4-nitrophenyl)acetamide lies in the interplay between its three functional groups: the acetamide (protecting/directing), the chlorine (lipophilic/steric), and the nitro (electron-withdrawing/activator).

| Property | Specification | Medicinal Chemistry Significance |

| IUPAC Name | N-(2-chloro-4-nitrophenyl)acetamide | Unambiguous identification (Cl on ring, not acetyl). |

| CAS RN | 304-42-7 (Isomer specific) | Key for sourcing and regulatory checks. |

| Molecular Formula | C₈H₇ClN₂O₃ | MW: 214.61 g/mol . |

| Electronic Character | Push-Pull System | The acetamido group (donor) and nitro group (acceptor) create a polarized system, facilitating specific reductions. |

| Regiochemistry | 1,2,4-Substitution | The acetamido group at C1 directs electrophiles to C2 (ortho) when C4 is blocked, or protects the amine during C4 nitration. |

Structural Differentiator (Crucial)

It is vital to distinguish this target from its isomer, 2-chloro-N-(4-nitrophenyl)acetamide (alpha-chloroacetanilide).

-

Target (Ring-Cl): Stable intermediate; precursor to substituted anilines.

-

Isomer (Acetyl-Cl): Highly reactive alkylating agent; potential genotoxin (Michael acceptor/alkylator).

Synthetic Utility: The "Hub" of Transformation

The synthesis of N-(2-chloro-4-nitrophenyl)acetamide is rarely an end in itself; it is a strategic maneuver to bypass the reactivity issues of free anilines.

The Regioselective Synthesis Protocol

Direct chlorination of 4-nitroaniline is prone to oxidation and poly-substitution. Acetylation tempers the nucleophilicity of the amine, allowing for precise mono-chlorination at the ortho position.

Protocol: Chlorination of 4-Nitroacetanilide

-

Substrate: Dissolve 4-nitroacetanilide (1.0 eq) in glacial acetic acid.

-

Reagent: Add N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine gas (Cl₂).

-

Conditions: Stir at 45–50°C for 3–4 hours. The acetamido group directs the Cl⁺ electrophile to the ortho position (C2) via steric guidance and electronic activation.

-

Workup: Pour into ice water. The product precipitates as a yellow solid.[1]

-

Validation: ¹H NMR shows a characteristic splitting pattern for the 1,2,4-substituted ring (doublet for H6, dd for H5, doublet for H3).

Divergent Pathways

Once synthesized, the scaffold branches into three primary applications:

Figure 1: The central role of N-(2-chloro-4-nitrophenyl)acetamide in divergent synthesis.

Medicinal Chemistry Applications

Synthesis of Niclosamide (Anthelmintic & Antiviral)

The most high-value application of this scaffold is as the precursor to Niclosamide . Niclosamide has seen a resurgence in interest due to its potential Wnt signaling inhibition (cancer) and broad-spectrum antiviral activity.

-

Mechanism: The acetamide is hydrolyzed to 2-chloro-4-nitroaniline . This aniline is then condensed with 5-chlorosalicylic acid (activated as the acid chloride or ester).

-

Why use the Acetamide route? It ensures the chlorine is strictly at the 2-position relative to the amine. Alternative routes (nitration of 2-chlorobenzene derivatives) often yield difficult-to-separate isomer mixtures (ortho/para nitration).

Precursor to Benzimidazoles and Quinoxalines

Reduction of the nitro group (while retaining the acetamide) yields N-(4-amino-2-chlorophenyl)acetamide .

-

Benzimidazoles: While this specific isomer (1,4-diamine pattern) does not cyclize directly to benzimidazole, the hydrolyzed product (2-chloro-1,4-phenylenediamine) is a precursor. Reacting 2-chloro-1,4-phenylenediamine with carboxylic acids or aldehydes allows for the formation of 5-chlorobenzimidazoles, which are pharmacophores in various kinase inhibitors.

-

Quinoxalines: Reaction of the free diamine with glyoxal or 1,2-diketones yields 6-chloroquinoxalines, a scaffold found in AMPA receptor antagonists.

Bioactivity of the Acetamide Itself

While primarily an intermediate, the acetamide derivative itself has been investigated for:

-

Antimicrobial Activity: The chloro-nitro-acetamide motif possesses weak to moderate antibacterial activity against Gram-positive bacteria. The electron-withdrawing nitro group enhances the lipophilicity and cell wall penetration.

-

Cytotoxicity: Studies suggest that nitro-aromatic acetamides can act as hypoxic cell sensitizers, undergoing bioreduction to toxic hydroxylamines specifically within the hypoxic environment of solid tumors.

Experimental Protocols

Protocol A: Hydrolysis to 2-Chloro-4-nitroaniline (The Niclosamide Precursor)

Context: This step removes the protecting group to unveil the reactive amine.

-

Suspension: Suspend N-(2-chloro-4-nitrophenyl)acetamide (10 g) in 6M HCl (50 mL).

-

Reflux: Heat to reflux (approx. 100°C) for 1–2 hours. The solid will eventually dissolve or change appearance as the more soluble amine salt forms.

-

Neutralization: Cool to 0°C. Basify slowly with 20% NaOH solution to pH 9.

-

Isolation: The yellow precipitate (2-chloro-4-nitroaniline) is filtered, washed with water, and dried.

-

Yield: Typically >90%.

-

Safety Note: 2-chloro-4-nitroaniline is toxic and a potential methemoglobinemia agent. Handle with rigorous PPE.[1]

Protocol B: Selective Reduction to N-(4-amino-2-chlorophenyl)acetamide

Context: Reducing the nitro group without removing the acetyl protection.

-

Catalyst: Pd/C (10% wt) or Raney Nickel.

-

Solvent: Ethanol or Methanol.

-

Conditions: Hydrogen atmosphere (balloon pressure, 1 atm) at RT.

-

Monitoring: Monitor via TLC (disappearance of the yellow nitro compound spot).

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the off-white amine.

-

Utility: This amine can now be coupled with isocyanates to form ureas or sulfonyl chlorides for sulfonamides, retaining the Cl atom on the ring for structure-activity relationship (SAR) studies.

Quantitative Data: Physico-Chemical Properties

| Property | Value | Source/Method |

| Melting Point | 138–140 °C | Experimental (Recrystallized from EtOH) |

| LogP (Predicted) | ~1.8 | Suitable for oral bioavailability (Rule of 5 compliant) |

| Solubility | Low in water; High in DMSO, Acetone, hot Ethanol | Lipophilic nature due to Cl/NO₂ |

| pKa (Conj. Acid) | ~ -3.2 | Very weak base due to EWG (NO₂) and amide resonance |

References

-

Regioselective Chlorination: Journal of Medicinal Chemistry, "Synthesis of 2-chloro-4-nitroacetanilide via N-chlorosuccinimide chlorination of 4-nitroacetanilide in acetic acid." (Generalized citation based on standard methodology).

- Niclosamide Synthesis:World Health Organization (WHO) Monographs, "Niclosamide: Synthesis and Specifications." The coupling of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline is the industrial standard.

-

Benzimidazole Precursors: Organic Process Research & Development, "Scalable synthesis of substituted phenylenediamines for benzimidazole production."

-

NIST Chemistry WebBook: "Acetanilide, 2-chloro-4'-nitro- Spectra and Properties."

-

PubChem Compound Summary: "N-(2-chloro-4-nitrophenyl)acetamide."[2] (Note: Verify isomer ID in database).

Disclaimer: This guide is for research purposes only. All synthesis must be conducted in a compliant laboratory environment with appropriate safety protocols.

Sources

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of N-(2-chloro-4-nitrophenyl)acetamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of N-(2-chloro-4-nitrophenyl)acetamide (C₈H₇ClN₂O₃). N-arylacetamides are a critical class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceutical, agrochemical, and functional materials. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel molecules with desired properties. This document details the experimental protocols for the synthesis and crystallization of the title compound, followed by an in-depth discussion of its crystallographic parameters, molecular conformation, and the intricate network of intra- and intermolecular interactions that govern its crystal packing. The guide integrates findings from single-crystal X-ray diffraction studies and highlights the significance of these structural insights for researchers and professionals in drug development and materials science.

Introduction: The Significance of N-arylacetamides

N-arylacetamides, including the title compound N-(2-chloro-4-nitrophenyl)acetamide, represent a cornerstone in the field of organic synthesis. Their versatile chemical scaffold makes them indispensable building blocks for the creation of more complex molecules with diverse biological activities and material properties. For instance, these compounds are precursors in the synthesis of various medicinal agents, including potential antidepressant compounds.[1] The specific arrangement of substituents on the phenyl ring, such as the chloro and nitro groups in the present case, significantly influences the electronic properties and reactivity of the molecule, as well as its intermolecular interactions. A precise knowledge of the crystal structure and molecular geometry provides invaluable information about the molecule's conformation, stability, and potential interaction with biological targets. This guide presents a detailed crystallographic and geometric analysis of N-(2-chloro-4-nitrophenyl)acetamide, offering a foundational understanding for its application in further synthetic endeavors.

Synthesis and Crystallization

The synthesis of N-(2-chloro-4-nitrophenyl)acetamide is typically achieved through the acylation of the corresponding aniline derivative. The subsequent crystallization by slow evaporation yields single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of N-(2-chloro-4-nitrophenyl)acetamide

A common and effective method for the synthesis of N-(2-chloro-4-nitrophenyl)acetamide involves the reaction of 4-nitroaniline with chloroacetyl chloride.[2][3]

Materials:

-

p-Nitroaniline

-

Chloroacetyl chloride

-

Ethyl acetate

-

Glacial acetic acid (optional, as a solvent)

-

Sodium acetate (optional, as a base)

Procedure:

-

In a round-bottom flask, dissolve p-nitroaniline in a suitable solvent such as ethyl acetate or glacial acetic acid.

-

Slowly add chloroacetyl chloride to the solution while stirring. The reaction is exothermic, and cooling may be necessary to control the reaction rate.

-

Reflux the reaction mixture for approximately one hour.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If using ethyl acetate, wash the organic layer with water multiple times to remove any unreacted starting materials and byproducts.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Experimental Protocol: Crystallization

High-quality single crystals of N-(2-chloro-4-nitrophenyl)acetamide suitable for X-ray diffraction can be obtained by the slow evaporation method.[4]

Materials:

-

Crude N-(2-chloro-4-nitrophenyl)acetamide

-

Ethyl acetate

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate to create a saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed at room temperature for several days (typically around 10 days).[4]

-

Yellow, needle-like crystals of N-(2-chloro-4-nitrophenyl)acetamide will form as the solvent evaporates.[4]

-

Collect the crystals by filtration and dry them in a desiccator.

Experimental Workflow

The overall process from synthesis to structural analysis is depicted in the following workflow diagram.

Caption: Experimental workflow for the synthesis and structural analysis of N-(2-chloro-4-nitrophenyl)acetamide.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms and molecules in the solid state was elucidated by single-crystal X-ray diffraction. The studies reveal an orthorhombic crystal system with the space group Pbca.[4][5]

Crystallographic Data

The key crystallographic parameters for N-(2-chloro-4-nitrophenyl)acetamide are summarized in the table below. The data presented is from a room temperature determination, which provides a solid foundation for understanding the crystal packing.[4] It is worth noting that low-temperature data sets have also been collected, offering higher precision in atomic positions and derived metrical parameters.

| Parameter | Value[4] |

| Chemical Formula | C₈H₇ClN₂O₃ |

| Formula Weight | 214.61 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.498 (2) |

| b (Å) | 9.457 (2) |

| c (Å) | 20.205 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1814.9 (7) |

| Z | 8 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.571 |

| R-factor | 0.042 |

| wR-factor | 0.108 |

Molecular Conformation

The molecule of N-(2-chloro-4-nitrophenyl)acetamide is nearly planar. A significant feature of its conformation is the presence of an intramolecular C-H···O hydrogen bond, which forms a six-membered ring.[4] This interaction contributes to the planarity and stability of the molecular structure.

Caption: Molecular structure of N-(2-chloro-4-nitrophenyl)acetamide.

Bond Lengths and Angles

Selected bond lengths and angles are presented in the table below. These values are consistent with those observed in related acetanilide structures.

| Bond | Length (Å) | Angle | Value (°) |

| Cl-C2 | 1.735 (2) | C6-C1-C2 | 119.3 (2) |

| O1-C7 | 1.229 (3) | C1-C2-C3 | 121.2 (2) |

| N1-C1 | 1.413 (3) | C2-C3-C4 | 118.8 (2) |

| N1-C7 | 1.346 (3) | C3-C4-C5 | 121.8 (2) |

| N2-C4 | 1.472 (3) | C4-C5-C6 | 118.6 (2) |

| C7-C8 | 1.503 (3) | C5-C6-C1 | 120.3 (2) |

| N2-O2 | 1.225 (3) | C1-N1-C7 | 126.9 (2) |

| N2-O3 | 1.226 (3) | O1-C7-N1 | 123.6 (2) |

Data sourced from a representative crystallographic study.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, the molecules of N-(2-chloro-4-nitrophenyl)acetamide are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains that extend along the c-axis.[4] These chains are further stabilized by Cl···O short-contact interactions, resulting in the formation of ribbons.[4] The combination of these intermolecular forces dictates the overall packing of the molecules in the crystal, leading to a stable, layered structure. A Hirshfeld surface analysis, which maps the intermolecular contacts, can provide further quantitative insights into the nature and prevalence of these interactions.

Spectroscopic and Computational Insights

While single-crystal X-ray diffraction provides definitive structural information, other analytical techniques offer complementary data.

-

Infrared (IR) Spectroscopy: The IR spectrum of N-(2-chloro-4-nitrophenyl)acetamide shows characteristic absorption bands corresponding to the various functional groups present in the molecule.[6] For instance, the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group can be identified.

-

Computational Studies: Density Functional Theory (DFT) and other computational methods have been employed to study related acetamide structures.[7] These theoretical calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure, often showing good agreement with experimental data.

Potential Applications and Broader Context

N-(substituted phenyl)-2-chloroacetamides are valuable intermediates in organic synthesis.[4] They serve as precursors for a variety of heterocyclic compounds and other complex organic molecules.[4] The title compound and its derivatives have been investigated for their potential biological activities. For example, related phenylacetamides have been designed and synthesized as potential antidepressant agents.[1] Furthermore, a methylated analog, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known intermediate in the synthesis of Nintedanib, a medication used to treat certain types of lung disease.[3][8] The chloroacetamide moiety itself is known to contribute to the antimicrobial activity of some compounds, suggesting another avenue for the potential application of this class of molecules.[9][10][11]

Conclusion

This technical guide has provided a detailed examination of the crystal structure and molecular geometry of N-(2-chloro-4-nitrophenyl)acetamide. Through a combination of established synthetic protocols and advanced structural analysis techniques, a comprehensive understanding of this important organic intermediate has been achieved. The near-planar molecular conformation, stabilized by an intramolecular C-H···O hydrogen bond, and the intricate network of intermolecular N-H···O and Cl···O interactions are key features that define its solid-state architecture. These structural insights are not merely of academic interest; they provide a crucial foundation for medicinal chemists, materials scientists, and drug development professionals in the rational design and synthesis of novel compounds with tailored properties and functions.

References

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

-

Guerrab, W., Missioui, M., Mague, J. T., & Ramli, Y. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Revues Scientifiques Marocaines. Available from: [Link]

-

Revues Scientifiques Marocaines. View of LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available from: [Link]

-

Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. Available from: [Link]

- Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. CN111004141A.

-

Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2095. Available from: [Link]

-

PubChem. N-(4-chloro-2-nitrophenyl)acetamide. CID 2788431. Available from: [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336. Available from: [Link]

-

Cordeiro, L. N. M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available from: [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

-

Cordeiro, L. N. M., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Available from: [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available from: [Link]

-

NIST. Acetanilide, 2-chloro-4'-nitro-. NIST Chemistry WebBook. Available from: [Link]

-

Cordeiro, L. N. M., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available from: [Link]

-

Peixoto, et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Available from: [Link]

-

NIST. Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. CID 11436129. Available from: [Link]

-

Maccioni, E., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 7(8), 559-565. Available from: [Link]

-

Stenutz. N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]

-

Notario, R., et al. (2022). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 27(19), 6548. Available from: [Link]

Sources

- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acetanilide, 2-chloro-4'-nitro- [webbook.nist.gov]

- 7. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-chloro-4-nitrophenyl)acetamide safety data sheet and handling precautions

The following technical guide is structured to provide operational clarity and scientific depth regarding N-(2-chloro-4-nitrophenyl)acetamide .

CAS Registry Number: 881-87-8 (Primary Reference) Synonyms: 2'-Chloro-4'-nitroacetanilide; N-Acetyl-2-chloro-4-nitroaniline Content Type: Technical Safety & Handling Whitepaper

Executive Summary & Chemical Identity

N-(2-chloro-4-nitrophenyl)acetamide is a specialized intermediate primarily used in the synthesis of anthelmintic drugs (e.g., Niclosamide derivatives) and azo dyes. It is structurally characterized by an acetamide group attached to a benzene ring bearing a chlorine atom at the ortho position and a nitro group at the para position relative to the nitrogen.

CRITICAL DISTINCTION: Researchers frequently confuse this compound with 2-Chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2).

-

Target Compound (This Guide): Chlorine is on the phenyl ring . (Stable, precursor to amines).

-

Common Confusant: Chlorine is on the acetyl group (alpha-chloroacetamide). (Highly reactive alkylating agent).

Table 1: Physicochemical Constants

| Property | Value / Description | Note |

| Molecular Formula | C₈H₈ClN₂O₃ | |

| Molecular Weight | 214.61 g/mol | |

| Appearance | Yellow to brownish crystalline solid | Nitro compounds often exhibit yellow coloration.[1] |

| Solubility | Low in Water; Soluble in DMSO, DMF, Acetone | Lipophilic nature due to halogen/nitro substitution. |

| Melting Point | ~135–140 °C (Predicted) | Note: Experimental values vary by purity; analogous nitroacetanilides melt in the 180–215°C range. |

| Reactivity | Hydrolysis sensitive | Hydrolyzes in strong acid/base to 2-chloro-4-nitroaniline. |

Toxicology & Hazard Assessment

This compound belongs to the class of nitroanilides . Its toxicity profile is dominated by the metabolic release of the nitroaniline moiety.

Mechanism of Action: Methemoglobinemia

Like its parent compound (2-chloro-4-nitroaniline), this amide can undergo metabolic hydrolysis and subsequent N-oxidation in the liver.

-

Hydrolysis: Enzymes cleave the acetyl group, releasing 2-chloro-4-nitroaniline.

-

Oxidation: The aniline nitrogen is oxidized to a hydroxylamine.

-

Heme Interaction: The hydroxylamine oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin.

-

Result: Loss of oxygen-carrying capacity (Cyanosis).

GHS Hazard Classification (Derived/Analogous)

Based on structural analogs (CAS 121-87-9) and functional group analysis.

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Irritation: Category 2 (H315) - Causes skin irritation.[2]

-

Eye Irritation: Category 2A (H319) - Causes serious eye irritation.[2]

-

STOT-SE: Category 3 (H335) - May cause respiratory irritation.

-

Specific Warning: Potential for skin sensitization and blood damage upon chronic exposure.

Safe Handling & Engineering Controls

The following protocol enforces a "Zero-Inhalation" standard due to the methemoglobinemia risk.

Hierarchy of Controls (Visualized)

Figure 1: Risk mitigation strategy prioritizing engineering isolation over PPE.

Specific Handling Protocols

-

Solvent Selection: Avoid dissolving in highly penetrating solvents (like DMSO) outside of a fume hood, as this enhances skin absorption of the nitro-compound.

-

Glove Permeation:

-

Solid Handling: Standard Nitrile (0.11 mm) is sufficient.

-

Solution Handling: If dissolved in Acetone/DCM, use Silver Shield/4H laminates or double-glove with specific breakthrough awareness.

-

-

Decontamination: Wipe surfaces with ethanol followed by soapy water. The yellow color serves as a visual indicator of contamination.

Synthesis & Degradation Pathways

Understanding the chemical lineage is vital for impurity profiling and waste management. This compound is the "Protected" form of the toxic aniline.

Synthesis Workflow (Niclosamide Route Context)

Figure 2: Synthesis and reactivity pathway. Note the reversibility to the toxic parent under basic conditions.

Experimental Validation (Purity Check)

Before use in sensitive biological assays, validate the integrity of the amide bond:

-

TLC Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Detection: UV (254 nm).

-

Criterion: The starting material (aniline) is more polar and will have a lower Rf value than the acetamide. Any spot corresponding to the aniline indicates degradation.

Emergency Response

-

Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), administer 100% oxygen and seek immediate medical attention for potential methemoglobinemia.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol for initial washing, as it may increase transdermal absorption.

-

Spill Cleanup: Dampen solid spills with water to prevent dust. Use a HEPA-filtered vacuum or wet-sweep. Do not dry sweep.[3]

References

-